molecular formula C14H16O3 B14400464 Acetic acid;4b,5,6,7-tetrahydrobiphenylen-2-ol CAS No. 89638-80-2

Acetic acid;4b,5,6,7-tetrahydrobiphenylen-2-ol

Katalognummer: B14400464
CAS-Nummer: 89638-80-2
Molekulargewicht: 232.27 g/mol
InChI-Schlüssel: RLRNEUVOFBHPDJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetic acid;4b,5,6,7-tetrahydrobiphenylen-2-ol is a chemical compound with a unique structure that combines the properties of acetic acid and a tetrahydrobiphenylene derivative

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;4b,5,6,7-tetrahydrobiphenylen-2-ol typically involves the reaction of acetic acid with a suitable precursor of tetrahydrobiphenylene. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as purification and crystallization to isolate the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Acetic acid;4b,5,6,7-tetrahydrobiphenylen-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions can vary widely depending on the desired transformation, but they often involve specific temperatures, pressures, and solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or hydrocarbons .

Wirkmechanismus

The mechanism of action of acetic acid;4b,5,6,7-tetrahydrobiphenylen-2-ol involves its interaction with molecular targets such as enzymes and receptors. The compound may act by binding to specific sites on these targets, thereby modulating their activity and influencing various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other derivatives of acetic acid and tetrahydrobiphenylene, such as acetic acid;4b,5,6,7-tetrahydrobiphenylen-1-ol .

Uniqueness

What sets acetic acid;4b,5,6,7-tetrahydrobiphenylen-2-ol apart is its unique combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Eigenschaften

CAS-Nummer

89638-80-2

Molekularformel

C14H16O3

Molekulargewicht

232.27 g/mol

IUPAC-Name

acetic acid;4b,5,6,7-tetrahydrobiphenylen-2-ol

InChI

InChI=1S/C12H12O.C2H4O2/c13-8-5-6-11-9-3-1-2-4-10(9)12(11)7-8;1-2(3)4/h4-7,9,13H,1-3H2;1H3,(H,3,4)

InChI-Schlüssel

RLRNEUVOFBHPDJ-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)O.C1CC=C2C(C1)C3=C2C=C(C=C3)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.